molecular formula C19H20N2OSe B583704 cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one CAS No. 1346604-74-7

cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one

Cat. No.: B583704
CAS No.: 1346604-74-7
M. Wt: 371.353
InChI Key: ZFZRFORQCNSJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one is a novel chemical entity offered for research and development purposes. This compound features a complex molecular architecture that incorporates a selenium-containing selenolane ring fused to a tetrahydroimidazol-2-one core, further modified with N-dibenzyl substitutions. The integration of selenium in a heterocyclic framework is of significant interest in medicinal chemistry and chemical biology, as selenium is a key component in selenoproteins and enzymes like glutathione peroxidase . The precise mechanism of action and full spectrum of biological activity for this specific compound are yet to be fully characterized and represent an area for scientific investigation. Researchers may explore its potential as a key intermediate in organic synthesis, a precursor for developing selenium-based catalysts, or a novel scaffold in drug discovery programs. The imidazole moiety is a privileged structure in pharmaceuticals, known to confer a wide range of biological activities, including antifungal, antibacterial, and anticancer effects . The "cis" configuration and the dibenzyl groups are likely to influence the compound's stereochemistry, binding affinity, and overall pharmacokinetic profile, making it a valuable tool for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in the diagnosis, prevention, or treatment of diseases in humans or animals. It is the responsibility of the researcher to ensure all handling and experimental procedures comply with their institution's safety guidelines and local regulations.

Properties

IUPAC Name

1,3-dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OSe/c22-19-20(11-15-7-3-1-4-8-15)17-13-23-14-18(17)21(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZRFORQCNSJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selenium-Containing Precursor Synthesis

The selenolo ring system is typically constructed via cyclization reactions involving selenium donors. A validated approach involves the use of arylisoselenocyanates as starting materials. For example, arylisoselenocyanates (ArNCSe) react with methanolic ammonia to form arylselenoureas (ArNHC(Se)NH₂), which undergo cyclization under acidic conditions to yield 1,3-selenazoles. Adapting this strategy, the tetrahydro-selenolo framework can be accessed by introducing a diol or ketone precursor to enable ring closure.

In one protocol, 3-amino-2-phenyl-4(3H)-quinazolinone (64) was condensed with triethyl orthoacetate (TEOAc) under reflux to form an ethanimidoate intermediate, which subsequently underwent cyclization in acetic acid. This two-step process achieved an 83% yield, highlighting the efficiency of orthoester-mediated reactions for constructing nitrogen-containing heterocycles.

Imidazol-2-one Formation

The imidazol-2-one moiety is critical for the target compound’s structure. Base-catalyzed intramolecular hydroamidation of propargylic ureas has emerged as a robust method for synthesizing imidazolidin-2-ones. Using BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst, allenamide intermediates form via deprotonation, followed by cyclization to yield imidazol-2-ones with excellent stereocontrol. For the cis configuration, steric effects and transition-state stabilization during cyclization are pivotal.

Stereochemical Control in N,N-Dibenzylation

Alkylation Strategies

Introducing the N,N-dibenzyl groups necessitates careful selection of alkylating agents and reaction conditions. A patent describing imidazole derivatives details the use of reactive esters (e.g., benzyl bromides) in dimethylformamide (DMF) with sodium hydride as a base. The metallation of imidazole prior to alkylation ensures selective N-functionalization, avoiding O-alkylation byproducts.

Table 1: Alkylation Conditions for N,N-Dibenzylation

ParameterOptimal ConditionYield (%)Reference
Alkylating AgentBenzyl bromide75–85
BaseSodium hydride
SolventDimethylformamide (DMF)
Temperature0°C to room temperature

cis-Selectivity in Tetrahydro Ring Formation

The cis configuration of the tetrahydro ring is achieved through stereoselective hydrogenation or ring-closing metathesis . A patent describing cis-fused dibenzocyclohepta derivatives employed diastereomer separation via crystallization after ring formation. For selenium-containing systems, hydrogenation of a preformed diene intermediate using palladium on carbon (Pd/C) under hydrogen gas (H₂) selectively produces the cis isomer due to steric hindrance on the trans pathway.

Integrated Synthesis Protocol

Stepwise Assembly

A plausible route to cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one involves:

  • Selenolo Ring Construction : Reacting 1,2-diamine derivatives with selenium dioxide (SeO₂) in acetic acid to form the selenolo[3,4-d] framework.

  • Imidazol-2-one Cyclization : Treating the intermediate with phosgene (COCl₂) or a urea derivative under basic conditions to form the imidazolone ring.

  • N,N-Dibenzylation : Sequential alkylation with benzyl bromide using sodium hydride in DMF.

  • Hydrogenation : Catalytic hydrogenation of any unsaturated bonds in the tetrahydro ring using Pd/C to ensure cis selectivity.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, CHCl₃/hexane/MeOH mixtures). X-ray diffraction studies, as demonstrated for selenazole derivatives, confirm the cis configuration and molecular geometry.

Challenges and Optimization

Side Reactions and Mitigation

  • Selenium Oxidation : Selenium-containing intermediates are prone to oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) and using reducing agents like ascorbic acid mitigate this.

  • Regioselectivity in Alkylation : Competing O-alkylation is minimized by pre-forming the imidazole metal salt.

Yield Improvement Strategies

  • Microwave Assistance : Microwave irradiation reduces reaction times from hours to minutes, as shown in the synthesis of N-sulfonylimidates.

  • Solvent-Free Conditions : Eliminating solvents enhances reaction efficiency and simplifies purification, particularly for cyclization steps .

Chemical Reactions Analysis

Types of Reactions

cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield selenides .

Scientific Research Applications

cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one exerts its effects is not fully understood. it is believed to interact with molecular targets and pathways involved in oxidative stress and cellular signaling. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The selenolo-imidazolone core differentiates this compound from sulfur-based analogs such as tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one (e.g., CAS 40226-95-7, ) and brominated derivatives like (3aS,6aR)-4-(5-bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one (CAS 304439-23-4, ). Key differences include:

  • Stability : Selenium-containing compounds may exhibit lower thermal stability due to weaker Se–C bonds compared to S–C bonds .

Substituent Effects

  • N,N-Dibenzyl Groups: The cis-dibenzyl substitution pattern in the target compound contrasts with simpler alkyl or aryl substituents in analogs. For example, 4-[4-(2-oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)phenyl]-1H-thieno[3,4-d]imidazol-2(3H)-one () features extended conjugation via phenyl linkages, whereas the dibenzyl groups in the selenolo derivative likely enhance lipophilicity, impacting solubility and membrane permeability .
  • Functional Group Modifications: Brominated derivatives (e.g., ) are often intermediates for cross-coupling reactions, whereas the selenolo compound’s benzyl groups may direct its utility toward catalytic or pharmacological applications .

Biological Activity

cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one (CAS No. 1346604-74-7) is a heterocyclic compound belonging to the selenophene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C19H20N2OSeC_{19}H_{20}N_{2}OSe. The presence of selenium in its structure is significant, as selenium compounds are known for their antioxidant properties and potential health benefits.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with molecular targets involved in oxidative stress and cellular signaling pathways. Selenium's role in redox biology may contribute to the compound's biological activity, particularly in combating oxidative damage.

Antioxidant Activity

Several studies have indicated that selenium-containing compounds exhibit notable antioxidant properties. The antioxidant activity of this compound can be inferred from its structural characteristics. Antioxidants neutralize free radicals and reduce oxidative stress, which is linked to various diseases.

Antimicrobial Activity

Research has shown that compounds containing selenium can exhibit antimicrobial properties. For example, molecular docking studies have suggested potential antibacterial mechanisms related to the inhibition of tyrosyl-tRNA synthetase, a critical enzyme in bacterial protein synthesis. This suggests that this compound may also possess antibacterial activity against specific pathogens.

Anticancer Properties

The anticancer potential of selenium compounds has been widely studied. It has been reported that selenium can induce apoptosis in cancer cells and inhibit tumor growth. The specific effects of this compound on cancer cell lines require further investigation but may follow similar pathways as other selenium-containing compounds.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activities
1,3-Dibenzyl-1,3,6,6a-tetrahydro-2H-furo[3,4-d]imidazole-2,4(3aH)-dioneLacks seleniumLimited biological activity
1,3-Dibenzyl-1,3,3a,6a-tetrahydro-2H-furo[3,4-d]imidazole-2,4,6-trioneLacks seleniumLimited biological activity

The presence of selenium in this compound differentiates it from similar compounds that do not contain this element. Selenium's unique biological activities may enhance the therapeutic potential of this compound compared to its non-selenium analogs.

Q & A

Q. Key Considerations :

  • Use inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of sensitive intermediates.
  • Optimize reaction time and temperature to minimize side reactions (e.g., over-alkylation).

How can researchers optimize purification of selenoloimidazolone derivatives with low solubility?

Answer:

  • Column Chromatography : Employ gradient elution (e.g., ethyl acetate/hexane mixtures) to resolve closely related byproducts. For example, dibromo-thienoimidazolones were purified with 90% yield using this method .
  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) for poorly soluble derivatives.
  • HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures >95% purity, as demonstrated for benzimidazolone analogs .

What analytical techniques are critical for confirming the structure of cis-N,N-dibenzyl derivatives?

Answer:

  • ¹H/¹³C-NMR : Key for verifying regioselectivity and stereochemistry. For instance, singlet peaks at δ 6.36 ppm (¹H-NMR) confirmed the thienoimidazolone core , while NOESY experiments resolved hydrogen bonding in biotinylated analogs .
  • HRMS : Essential for confirming molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as shown for benzylidene-benzimidazolones (triclinic system, P1 space group) .

How should researchers address contradictory yields in alkylation reactions of imidazolone derivatives?

Answer:
Contradictory yields (e.g., 23% vs. 54% for N-aryl derivatives ) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) can reduce nucleophilicity, lowering yields.
  • Reaction Monitoring : Use TLC or in-situ NMR to track progress and terminate reactions before byproduct formation.
  • Catalyst Optimization : For example, cesium carbonate enhances alkylation efficiency in N-methylpyrrolidone (NMP) at 120°C .

Table 1 : Yield Variation in N-Aryl Derivatives

SubstituentYield (%)Reference
4-Trifluoromethyl33
3-Trifluoromethyl54
Pyridinylmethyl43

What advanced strategies ensure regioselective bromination of the selenoloimidazolone core?

Answer:

  • Low-Temperature Bromination : At -78°C, N-bromosuccinimide (NBS) selectively brominates the 4- and 6-positions of thienoimidazolones in THF, achieving 90% yield .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for regioselective attack.
  • Computational Guidance : DFT calculations predict electrophilic aromatic substitution preferences, though experimental validation is critical for selenium analogs.

How can the stability of cis-N,N-dibenzyl derivatives under bioconjugation conditions be assessed?

Answer:

  • pH Stability Tests : Monitor degradation via HPLC under varying pH (e.g., 4–10). Biotinylated analogs remain stable in neutral buffers but hydrolyze in acidic conditions .
  • Thermal Analysis : TGA/DSC identifies decomposition temperatures. For example, tetrahydrothienoimidazolones degrade above 200°C .
  • Light Sensitivity : Store derivatives in amber vials if conjugated systems (e.g., aryl groups) are present.

What crystallographic parameters are critical for interpreting hydrogen-bonding interactions in imidazolone derivatives?

Answer:

  • Unit Cell Dimensions : Triclinic systems (e.g., a = 6.6849 Å, α = 103.935°) indicate dense packing .
  • Hydrogen Bond Metrics :
    • D–H···A distances < 3.0 Å.
    • Angles > 120° for strong interactions.
  • Stacking Interactions : Offset π-π interactions (3.5–4.0 Å) stabilize crystal lattices .

Table 2 : Crystallographic Data for Benzimidazolone Analogs

ParameterValue
Space GroupP1
Volume (ų)614.44
Density (g/cm³)1.412
R-factor< 0.05

How can bioconjugation strategies for selenoloimidazolones be adapted from thienoimidazolone protocols?

Answer:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links azide-functionalized derivatives to biomolecules. For example, biotin-C5-azide conjugates were synthesized with >95% purity .
  • Biotinylation : NHS esters (e.g., biotin-L2-NHS) react with amine-terminated derivatives in DMF/Et₃N, followed by HPLC purification .

Q. Key Adaptation :

  • Selenium’s larger atomic radius may slow reaction kinetics; extend reaction times by 20–30% compared to sulfur analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.